molecular formula C19H20O2 B12470051 5-Hydroxy-1,7-diphenylhept-6-en-3-one

5-Hydroxy-1,7-diphenylhept-6-en-3-one

Cat. No.: B12470051
M. Wt: 280.4 g/mol
InChI Key: NEQGOKAKPXXESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1,7-diphenyl-6-hepten-3-one: is a naturally occurring flavonoid compound, also known as Tangeretin. It is characterized by its yellow crystalline solid form and distinctive aroma. This compound is primarily found in the peels of citrus fruits and has been recognized for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one can be achieved through several methods. One common synthetic route involves the use of phenylpropanoids as starting materials. The reaction typically proceeds through a series of steps, including condensation, cyclization, and hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process typically uses solvents like methanol, ethyl acetate, or dichloromethane to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,7-diphenyl-6-hepten-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is unique due to its specific structure, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways and its presence in citrus peels make it a valuable compound for various applications .

Properties

IUPAC Name

5-hydroxy-1,7-diphenylhept-6-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQGOKAKPXXESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.